tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate
CAS No.:
Cat. No.: VC13834634
Molecular Formula: C11H12BrF3N2O2
Molecular Weight: 341.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrF3N2O2 |
|---|---|
| Molecular Weight | 341.12 g/mol |
| IUPAC Name | tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate |
| Standard InChI | InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18) |
| Standard InChI Key | APGBTOQPZJEAJM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Br |
Introduction
Tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate is an organic compound of significant interest in chemical and pharmaceutical research. This compound belongs to the category of pyridine derivatives and features functional groups such as bromine and trifluoromethyl, which are known to influence its chemical reactivity, biological activity, and potential applications.
IUPAC Name
The IUPAC name for this compound is tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate .
Chemical Identifiers
Synthesis
The synthesis of tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate typically involves:
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Functionalization of the pyridine ring.
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Introduction of the bromine atom and trifluoromethyl group via halogenation or electrophilic substitution.
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Attachment of the tert-butyl carbamate group through carbamoylation reactions.
This process often employs commercially available precursors, ensuring cost-effectiveness and scalability.
Applications
The compound’s unique structure makes it a candidate for:
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Pharmaceutical Research: Its pyridine backbone and functional groups are often found in bioactive molecules, including enzyme inhibitors and receptor modulators.
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Material Science: The trifluoromethyl group enhances thermal stability and hydrophobicity, making it suitable for specialized coatings or polymers.
Potential Activities
The presence of bromine and trifluoromethyl groups suggests potential biological activities:
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Antimicrobial Properties: Halogenated compounds often exhibit antimicrobial effects.
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Enzyme Inhibition: The carbamate moiety may interact with enzymes such as proteases or hydrolases.
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